Lipophilicity (LogP / XLogP3) Differentiation Among Sorbitol Poly(bromoacetate) Homologues
D-Glucitol pentakis(bromoacetate) exhibits an experimentally determined LogP of 1.99 (SIELC) and a computed XLogP3 of 3.2 (PubChem), placing it precisely between the more hydrophilic tetrakis analogue (LogP = 1.06) and the more hydrophobic hexakis analogue (LogP = 2.94; XLogP3 = 4.6) [1][2]. This intermediate lipophilicity translates into distinct solubility and partitioning behavior: the pentakis compound retains enough hydrophilicity for aqueous compatibility while offering substantially increased organic-phase partitioning compared to the tetrakis derivative [2].
| Evidence Dimension | Lipophilicity (LogP and XLogP3) |
|---|---|
| Target Compound Data | LogP = 1.99 (SIELC experimental); XLogP3 = 3.2 (PubChem computed) |
| Comparator Or Baseline | D-Glucitol hexakis(bromoacetate): LogP = 2.94, XLogP3 = 4.6. D-Glucitol tetrakis(bromoacetate): LogP = 1.06. |
| Quantified Difference | ΔLogP relative to tetrakis: +0.93; relative to hexakis: -0.95. XLogP3 difference vs. hexakis: -1.4 log units. |
| Conditions | Computed physicochemical properties: SIELC proprietary algorithm for LogP; PubChem XLogP3 3.0 algorithm; Basechem XLogP3 for hexakis. |
Why This Matters
A 0.9–1.4 log unit difference in lipophilicity corresponds to an approximately 8–25× difference in partition coefficient, directly impacting solubility profiles, membrane permeability in biological assays, and reversed-phase HPLC retention – critical factors for reproducible experimental design and process scale-up.
- [1] SIELC Technologies. Product pages for D-Glucitol pentakis(bromoacetate) (LogP = 1.99), D-Glucitol hexakis(bromoacetate) (LogP = 2.94), and D-Glucitol tetrakis(bromoacetate) (LogP = 1.06). View Source
- [2] PubChem CID 44147867 (XLogP3 = 3.2, HBD = 1); Basechem XLogP3 = 4.6, HBD = 0 for D-Glucitol hexakis(bromoacetate). View Source
